Metasilicic acid

Übersicht

Beschreibung

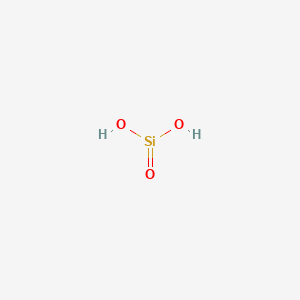

Metasilicic acid, with the chemical formula H₂SiO₃, is a hypothetical compound that is part of the larger family of silicic acids. It is known for its role in the formation of silicates and its presence in various natural and industrial processes. This compound is not typically found in its free form due to its tendency to polymerize in aqueous solutions, forming more complex silicate structures .

Wirkmechanismus

Target of Action

The primary targets of metasilicic acid are the silica-aluminate and silicon-containing minerals in the surrounding rocks . These minerals are found in the earth’s crust and are essential components of various geological formations .

Mode of Action

This compound interacts with its targets through a process known as water-rock interaction . When low-mineralized precipitation recharges the underground aquifer, it dissolves the silica-aluminate and silicon-containing minerals in the surrounding rocks under the effect of CO2 . This process leads to a large amount of this compound dissolving into the groundwater .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the dissolution of siliceous minerals such as olivine, pyroxene, and albite . This dissolution process is facilitated by deep faults and deep basalt heat flow, which are key conditions for the formation of this compound .

Pharmacokinetics

Therefore, it cannot be isolated under normal conditions . It’s known that the compound’s action is influenced by environmental factors such as temperature and pressure .

Result of Action

The result of this compound’s action is the formation of This compound-type mineral water . This type of water is characterized by its high content of this compound, which is a common component of groundwater chemistry in certain areas .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the water body primarily receives stable recharge from low-mineralized precipitation with ages ranging from 27.7 to 38.4 years and recharge elevations ranging from 1160 to 2393 m . These conditions provide ample time for water-rock interaction, which is crucial for the formation of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Metasilicic acid can be synthesized by adding acid and electrolyte to a sodium silicate solution. The reaction is carried out with stirring to generate a silicic acid gel, which is then aged, washed, dried, and activated to obtain silica gel . The specific conditions, such as the type of acid and electrolyte used, as well as the temperature and duration of the reaction, can vary depending on the desired properties of the final product.

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the manufacture of silica-based materials. The process typically involves the controlled hydrolysis of silicon compounds, followed by polymerization and precipitation to form silica gels or powders. These materials are then processed further to produce various forms of silica used in applications ranging from desiccants to catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: Metasilicic acid undergoes several types of chemical reactions, including:

Polymerization: In aqueous solutions, this compound tends to polymerize, forming larger silicate structures.

Hydrolysis: It can be hydrolyzed to form orthosilicic acid and other silicate species.

Condensation: this compound can condense with other silicate species to form complex silicate networks.

Common Reagents and Conditions:

Acids: Hydrochloric acid and sulfuric acid are commonly used to initiate the hydrolysis and polymerization of this compound.

Major Products:

Silica Gel: A highly porous form of silica used in various industrial applications.

Silicate Solutions: Used in the production of glass, ceramics, and other materials.

Wissenschaftliche Forschungsanwendungen

Metasilicic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various silicate compounds and materials.

Biology: Studied for its role in the formation of biominerals and its potential use in biomedical applications.

Medicine: Investigated for its potential therapeutic effects, including its role in bone health and tissue regeneration.

Industry: Used in the production of silica-based materials, such as desiccants, catalysts, and adsorbents.

Vergleich Mit ähnlichen Verbindungen

- Orthosilicic Acid (H₄SiO₄)

- Polysilicic Acid (H₂SiO₃)n

- Silicic Acid (H₂SiO₄)

- Sodium Metasilicate (Na₂SiO₃)

Metasilicic acid’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form complex silicate structures and its role in the formation of biominerals highlight its importance in both natural and synthetic processes.

Biologische Aktivität

Metasilicic acid (H₂SiO₃), a form of silicic acid, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a low-molecular-weight compound derived from silica. It exists primarily in an aqueous form and is known for its ability to interact with biological systems. Its structure allows it to participate in various biochemical processes, particularly those involving protein interactions and cellular signaling.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : this compound has been shown to modulate the structure and function of proteins involved in reversible phosphorylation, which is critical for signal transduction and membrane transport processes . This modulation can influence various physiological responses, including muscle contraction and cellular signaling.

- Collagen Synthesis : Studies indicate that this compound stimulates collagen type 1 synthesis in osteoblast-like cells and skin fibroblasts. It enhances osteoblastic differentiation and modulates prolyl hydroxylase activity, an enzyme crucial for collagen production .

- Vascular Health : Supplementation with this compound has been linked to improved vascular integrity. Research shows that it increases endothelial nitric oxide synthase (eNOS) expression, which plays a vital role in maintaining vascular tone and homeostasis .

Therapeutic Applications

This compound's biological activities suggest several therapeutic applications:

- Bone Health : There is evidence supporting the role of this compound in enhancing bone mineral density and promoting bone formation. A controlled study indicated that silicon supplementation led to significant increases in femoral bone mineral density among osteoporotic women .

- Aluminium Toxicity Protection : Research suggests that this compound may help mitigate the effects of aluminium toxicity by limiting its absorption in the gut and facilitating its excretion. This protective effect is particularly relevant in preventing cognitive decline associated with aluminium accumulation in the brain .

- Cardiovascular Health : Given its role in modulating protein function related to cardiovascular signaling pathways, this compound could be beneficial in treating conditions like hypertension and other cardiovascular diseases .

Case Studies

-

Silicon Supplementation in Drinking Water :

A study involving mice demonstrated that silicic acid supplementation improved eNOS expression, suggesting a protective effect against age-related vascular alterations. The results highlighted the potential of this compound as a dietary supplement for enhancing vascular health . -

Osteoporosis Treatment :

A randomized controlled trial showed that long-term consumption of this compound-rich water significantly increased bone mineral density in postmenopausal women, indicating its potential as a preventive measure against osteoporosis . -

Aluminium Exposure Study :

In a study comparing the effects of aluminium exposure on nitrergic neurons, high silicon concentrations from drinking water minimized neuronal impairment caused by aluminium, underscoring the neuroprotective properties of this compound .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.